![molecular formula C29H30N6O3 B1326552 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide CAS No. 1103458-91-8](/img/structure/B1326552.png)
4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide" is a chemically synthesized molecule that may have potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures have been studied for various biological activities, including anti-tubercular properties and tocolytic activity.
Synthesis Analysis
In the search for potent anti-tubercular agents, a series of novel benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The synthesis involved creating substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which showed significant activity against the bacteria with low inhibitory concentrations (IC50) and were found to be non-toxic to human cells .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For instance, a novel benzamide compound was studied, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT). The geometrical parameters obtained from X-ray diffraction studies were in good agreement with the calculated values, indicating the reliability of these methods in analyzing the molecular structure of benzamide derivatives .
Chemical Reactions Analysis
The chemical reactivity of benzamide molecules can be estimated by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan. These theoretical calculations can provide insights into the molecule's behavior in chemical reactions. For example, the antioxidant properties of a benzamide compound were determined using DPPH free radical scavenging test, which is a chemical reaction that assesses the ability of a compound to act as an antioxidant .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their solubility, stability, and reactivity, can be influenced by their molecular structure. The electronic properties, including HOMO and LUMO energies, and thermodynamic properties of these compounds can be calculated using DFT. Such properties are crucial for understanding the compound's potential as a drug candidate, as they affect its pharmacokinetics and pharmacodynamics .
Applications De Recherche Scientifique
Analytical Method Development
A study focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including structurally similar compounds to 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide. The research developed methods for enhancing sensitivity and achieving baseline separation of the analytes, proving crucial for quality control in pharmaceutical preparations (Ye et al., 2012).
Synthesis and Biological Activity
Compounds structurally similar to 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. One study synthesized a series of derivatives and examined their potential as analgesic and anti-inflammatory agents, discussing the structure-activity relationship of these compounds (Gökçe et al., 2005).
Metabolic Pathway Elucidation
Research on flumatinib, a related antineoplastic tyrosine kinase inhibitor, investigated its metabolites in chronic myelogenous leukemia patients. The study identified primary metabolites and the main metabolic pathways, including N-demethylation and hydroxylation, relevant for understanding the metabolism of similar compounds (Gong et al., 2010).
Synthesis and Therapeutic Potential
Several studies have focused on the synthesis of novel compounds structurally related to 4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide. These compounds were synthesized and evaluated for their therapeutic potential, including anti-inflammatory, analgesic, and antiproliferative effects, revealing significant insights into their biological activities and potential applications in medical research (Abu‐Hashem et al., 2020), (Yoon et al., 2008).
Propriétés
IUPAC Name |
4-(6-methoxypyridin-3-yl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-ylpyridazin-1-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-20-24(19-35-28(36)16-25(18-32-35)34-14-12-30-13-15-34)4-3-5-26(20)33-29(37)22-8-6-21(7-9-22)23-10-11-27(38-2)31-17-23/h3-11,16-18,30H,12-15,19H2,1-2H3,(H,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWGJAXMPXZADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)OC)CN4C(=O)C=C(C=N4)N5CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

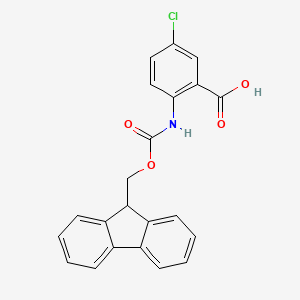
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
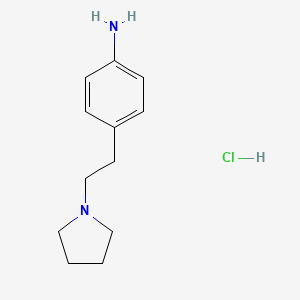
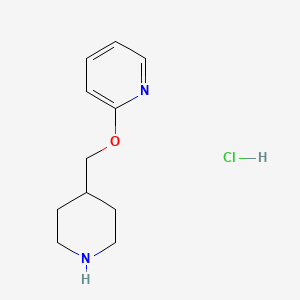
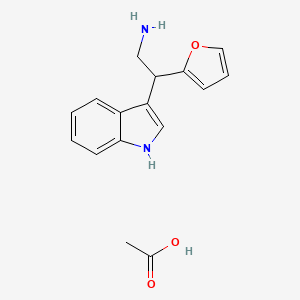
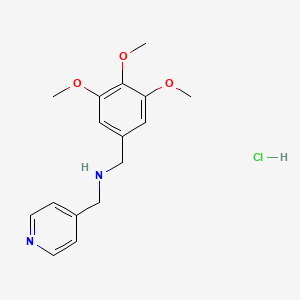
![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)
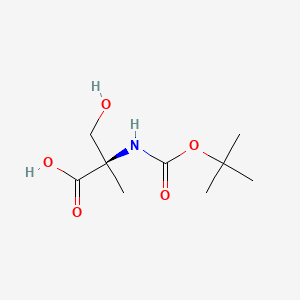



![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

